2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid
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Overview
Description
2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as triethylamine.
Formation of the Chlorobenzoic Acid Moiety: The protected amine is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the chlorobenzoic acid moiety, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) for BOC deprotection, followed by reaction with alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, the BOC group serves as a protecting group that can be selectively removed under acidic conditions to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity. The chlorobenzoic acid moiety may also contribute to binding interactions with target proteins .
Comparison with Similar Compounds
4-BOC-Aminophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a chlorobenzoic acid moiety.
4-BOC-Aminophenylacetic Acid: Contains an acetic acid moiety instead of a chlorobenzoic acid.
Uniqueness: 2-(4-BOC-Aminophenyl)-4-chlorobenzoic acid is unique due to the presence of both the BOC-protected amine and the chlorobenzoic acid moiety. This combination allows for selective reactions at either the amine or the acid group, providing versatility in synthetic applications. The chlorobenzoic acid moiety also imparts specific chemical properties that can be exploited in various research and industrial contexts .
Properties
IUPAC Name |
4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)15-10-12(19)6-9-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCXUUCKDNYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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